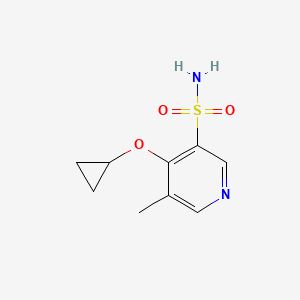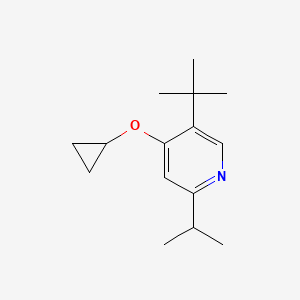
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridine ring with the desired substituents through a series of reactions, including alkylation and cyclization. The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the cyclopropoxy group can be added through a nucleophilic substitution reaction. The isopropyl group can be introduced through a Grignard reaction or similar alkylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one or more substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various cellular pathways, leading to effects such as enzyme inhibition, receptor activation, or changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-2-isopropylpyridine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
5-Tert-butyl-2-isopropylpyridine: Lacks the cyclopropoxy group, which may influence its solubility and interaction with biological targets.
5-Tert-butyl-4-cyclopropoxy-pyridine:
Uniqueness
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the cyclopropoxy group introduces ring strain and reactivity, and the isopropyl group adds hydrophobicity. These features make the compound a valuable tool in various fields of research and development.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
5-tert-butyl-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)13-8-14(17-11-6-7-11)12(9-16-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
IXOUVPMBEICBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


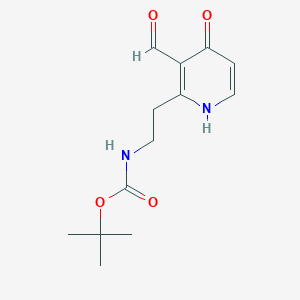
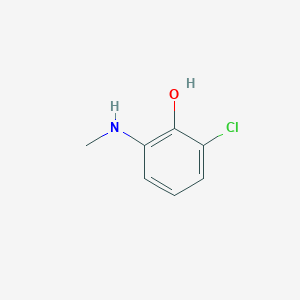
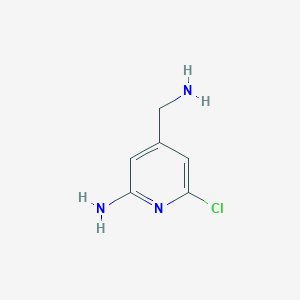

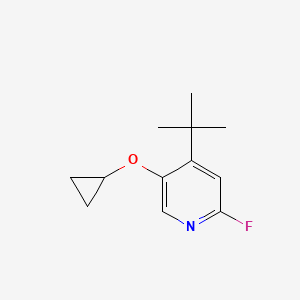


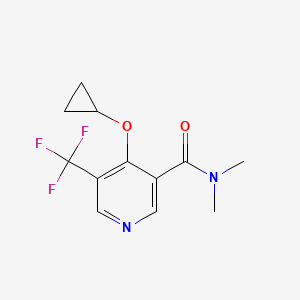
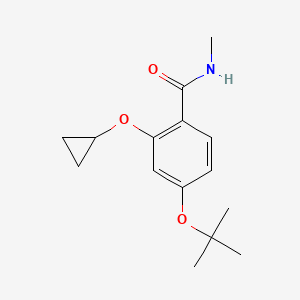
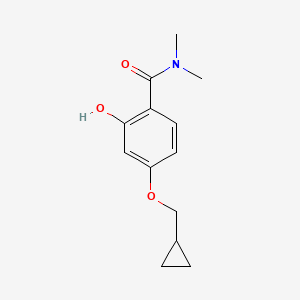

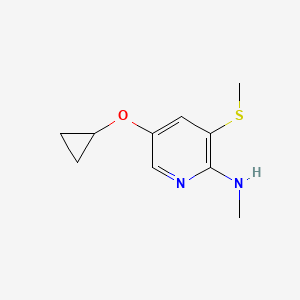
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
